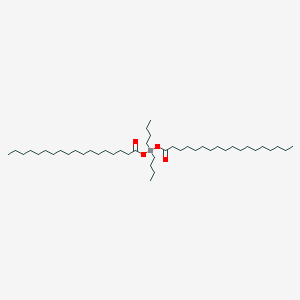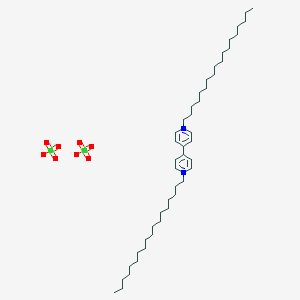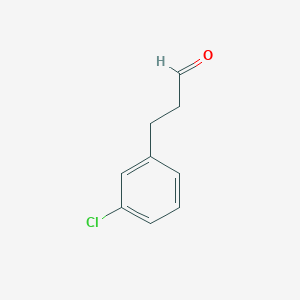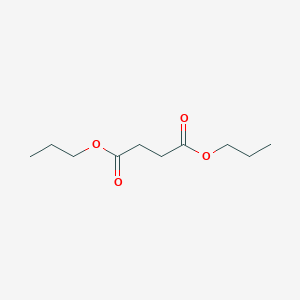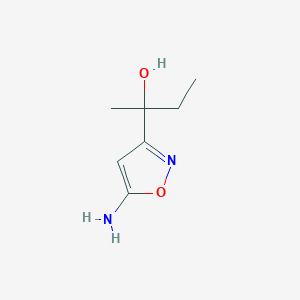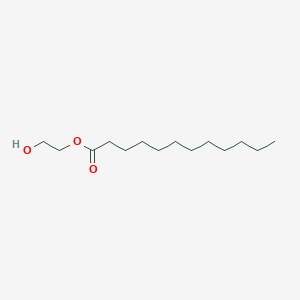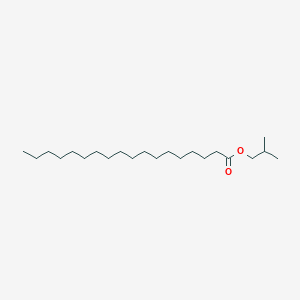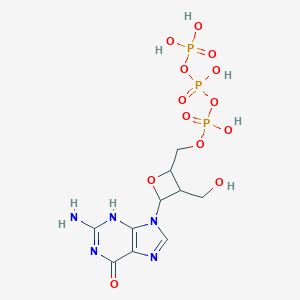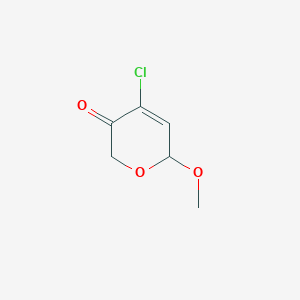
4-chloro-6-methoxy-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-methoxy-2H-pyran-3(6H)-one, also known as CMPO, is an organic compound that has been extensively studied due to its potential applications in various fields. CMPO is a chelating agent that can form complexes with metal ions, making it useful in separation and purification processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methoxy-2H-pyran-3(6H)-one involves the formation of a complex with metal ions. The chelating agent has a donor atom that can bond with the metal ion, forming a stable complex. This complex can then be separated from the solution, allowing for the purification and separation of the metal.
Efectos Bioquímicos Y Fisiológicos
4-chloro-6-methoxy-2H-pyran-3(6H)-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that 4-chloro-6-methoxy-2H-pyran-3(6H)-one should be handled with care as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-6-methoxy-2H-pyran-3(6H)-one in lab experiments is its ability to form stable complexes with metal ions. This makes it useful in the separation and purification of various metals. However, one of the limitations of using 4-chloro-6-methoxy-2H-pyran-3(6H)-one is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-6-methoxy-2H-pyran-3(6H)-one. One area of research is the optimization of the synthesis method to improve the yield and reduce the cost of 4-chloro-6-methoxy-2H-pyran-3(6H)-one. Another area of research is the development of new applications for 4-chloro-6-methoxy-2H-pyran-3(6H)-one, such as its use in the separation and purification of rare earth metals. Additionally, there is a need for further studies on the toxicity and environmental impact of 4-chloro-6-methoxy-2H-pyran-3(6H)-one.
Métodos De Síntesis
The synthesis of 4-chloro-6-methoxy-2H-pyran-3(6H)-one involves the reaction of 4-chloro-3-methoxyacetoacetic acid ethyl ester with formaldehyde in the presence of a base. The resulting product is then hydrolyzed to obtain the final product, 4-chloro-6-methoxy-2H-pyran-3(6H)-one. This method has been optimized and improved over the years, resulting in a high yield of 4-chloro-6-methoxy-2H-pyran-3(6H)-one.
Aplicaciones Científicas De Investigación
4-chloro-6-methoxy-2H-pyran-3(6H)-one has been extensively studied for its applications in various fields, including nuclear fuel reprocessing, solvent extraction, and analytical chemistry. 4-chloro-6-methoxy-2H-pyran-3(6H)-one can form complexes with metal ions, making it useful in the separation and purification of various metals. It has also been used as a reagent in the determination of trace amounts of metals in environmental samples.
Propiedades
Número CAS |
126641-76-7 |
|---|---|
Nombre del producto |
4-chloro-6-methoxy-2H-pyran-3(6H)-one |
Fórmula molecular |
C6H7ClO3 |
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3 |
Clave InChI |
CYVIFAFYGPGNAB-UHFFFAOYSA-N |
SMILES |
COC1C=C(C(=O)CO1)Cl |
SMILES canónico |
COC1C=C(C(=O)CO1)Cl |
Sinónimos |
2H-Pyran-3(6H)-one, 4-chloro-6-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



